Butanoic acid, 4-[[tris(1-methylethyl)silyl]oxy]-
Description
Butanoic acid, 4-[[tris(1-methylethyl)silyl]oxy]- (IUPAC name), is a silyl-protected derivative of 4-hydroxybutanoic acid. The tris(1-methylethyl)silyl (triisopropylsilyl, TIPS) group is a bulky protecting group commonly used in organic synthesis to stabilize hydroxyl groups against undesired reactions. This compound is structurally characterized by a butanoic acid backbone with a silyl ether at the 4-position. Its molecular formula is C₁₃H₂₈O₃Si, with a molecular weight of approximately 284.5 g/mol (calculated). The TIPS group enhances lipophilicity and steric hindrance, influencing solubility and reactivity in synthetic applications.
Properties
CAS No. |
195871-01-3 |
|---|---|
Molecular Formula |
C13H28O3Si |
Molecular Weight |
260.44 g/mol |
IUPAC Name |
4-tri(propan-2-yl)silyloxybutanoic acid |
InChI |
InChI=1S/C13H28O3Si/c1-10(2)17(11(3)4,12(5)6)16-9-7-8-13(14)15/h10-12H,7-9H2,1-6H3,(H,14,15) |
InChI Key |
ZPADBQXVPGCJTG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCCCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The hydroxyl group in 4-hydroxybutanoic acid is the reactive site. However, 4-hydroxybutanoic acid is less common and may require synthesis from alternative precursors:
-
Oxidation of 4-hydroxybutanal :
-
Reduction of 4-ketobutanoic acid :
Note : Esterification of 4-hydroxybutanoic acid (e.g., ethyl 4-hydroxybutanoate) simplifies purification and enhances solubility.
Silylation Reaction
The hydroxyl group is protected using tris(isopropyl)silane chloride (TIPSCl). The reaction proceeds via a two-step mechanism:
-
Deprotonation : The base (e.g., TEA) deprotonates the alcohol, forming an alkoxide.
-
Nucleophilic Attack : The alkoxide attacks the silicon center of TIPSCl, displacing chloride.
Optimized Conditions
| Parameter | Typical Value | Rationale |
|---|---|---|
| Base | Triethylamine (1.1–1.5 eq) | Neutralizes HCl, accelerates reaction. |
| Solvent | Dichloromethane or THF | Enhances solubility; THF preferred for low-temperature reactions. |
| Temperature | 0–25°C | Minimizes side reactions (e.g., esterification, polymerization). |
| Reaction Time | 2–6 hours | Longer times for sterically hindered alcohols. |
Example Protocol :
-
Dissolve 4-hydroxybutanoic acid (or its ester) in dichloromethane.
-
Add TIPSCl (1.1 eq) and TEA (1.5 eq) under an inert atmosphere.
-
Stir at 0°C for 1 hour, then allow to warm to room temperature.
-
Filter the reaction mixture to remove salts.
-
Purify via column chromatography (silica gel, hexane/ethyl acetate).
Key Challenges and Solutions
Steric Hindrance
The TIPS group is bulky, slowing reaction kinetics. Solutions include:
-
Increasing Temperature : Up to 40°C to enhance reactivity.
-
Using Polar Aprotic Solvents : DMF or DMSO to stabilize intermediates.
Hydrolytic Sensitivity
The silyl ether bond is stable under anhydrous conditions but cleaves in aqueous acid. To mitigate this:
-
Anhydrous Workup : Use molecular sieves or azeotropic drying.
-
Post-Reaction Quenching : Add excess base to neutralize residual acid.
Comparison with Analogous Silylation Reactions
The following table contrasts reaction conditions for TIPS protection with other silylating agents:
| Silylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| TIPSCl | TEA | DCM | 4–6 | 85–92 | |
| TBDMSCl (TBDMS) | Imidazole | DMF | 2–4 | 75–88 | |
| TDPSCl (TBDPS) | Pyridine | THF | 6–12 | 70–80 |
Key Insight : TIPSCl reactions are faster than TBDPS due to lower steric demands but require precise stoichiometry to avoid over-silylation.
Analytical Characterization
Spectroscopic Data
| Technique | Observed Data |
|---|---|
| NMR (¹H) | δ 1.1–1.3 (m, 27H, SiC(CH₃)₂), δ 3.6–3.8 (t, 2H, OCH₂), δ 2.4 (t, 2H, CH₂COOH) |
| IR | 1100–1200 cm⁻¹ (Si–O–C stretch), 1700–1750 cm⁻¹ (C=O stretch) |
| Mass Spec | [M+H]⁺ = 261.2 (C₁₃H₂₉O₃Si) |
Chromatographic Purity
-
HPLC : Retention time ~8–10 minutes (C18 column, acetonitrile/water + 0.1% TFA).
-
GC : retention index ~1200–1250 (DB-5 column).
Industrial-Scale Considerations
Cost and Availability
| Reagent/Step | Cost (USD/kg) | Supplier |
|---|---|---|
| TIPSCl | 150–200 | Sigma-Aldrich |
| 4-Hydroxybutanoic acid | 500–700 | Specialty vendors |
| Total | ~650–900 |
Applications in Synthesis
This compound serves as a precursor for:
-
Polyfunctional Molecule Synthesis : Protecting hydroxyl groups during cross-coupling reactions (e.g., Suzuki, Stille).
-
Prodrug Development : Enhancing solubility and stability for therapeutic agents (e.g., paclitaxel analogs).
-
Material Science : Functionalizing silicon-based polymers for nanocomposites.
Chemical Reactions Analysis
Types of Reactions
4-((Triisopropylsilyl)oxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The triisopropylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-((Triisopropylsilyl)oxy)butanoic acid has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules where protection of hydroxyl groups is necessary.
Medicine: It may be involved in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-((Triisopropylsilyl)oxy)butanoic acid primarily involves its role as a protecting group. The triisopropylsilyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This allows for selective functionalization of other parts of the molecule. The silyl group can be removed under mild conditions using fluoride ions, revealing the free hydroxyl group for further reactions .
Comparison with Similar Compounds
Research Findings and Challenges
- Synthetic Utility : The TIPS group in the target compound reduces side reactions in polar solvents but complicates purification due to high molecular weight .
- Biological Activity : Elsibucol’s sulfur linkages and bulky substituents contrast with the inertness of silyl groups in the target compound, highlighting divergent applications (pharmaceutical vs. synthetic) .
Biological Activity
Butanoic acid, 4-[[tris(1-methylethyl)silyl]oxy]- (CAS Number: 157310-14-0) is a siloxane derivative of butanoic acid that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its effects on various biological systems, mechanisms of action, and relevant case studies.
- Chemical Formula : C13H28O2Si
- Molecular Weight : 256.43 g/mol
- IUPAC Name : Butanal, 4-[[tris(1-methylethyl)silyl]oxy]-
Mechanisms of Biological Activity
The biological activity of butanoic acid derivatives, including 4-[[tris(1-methylethyl)silyl]oxy]-, is primarily attributed to their role as short-chain fatty acids (SCFAs). SCFAs are known for their various health benefits, particularly in gut health and inflammation modulation.
1. Anti-inflammatory Effects
Research indicates that butanoic acid compounds can exert anti-inflammatory properties. They are believed to influence the immune response by modulating cytokine production and promoting regulatory T-cell activity. For instance, studies have shown that butyrate, a related SCFA, enhances the production of anti-inflammatory cytokines such as IL-10 while inhibiting pro-inflammatory cytokines like TNF-α .
2. Cancer Cell Modulation
Butanoic acid derivatives have demonstrated potential anti-cancer activities. In vitro studies suggest that these compounds can induce apoptosis in cancer cell lines through mechanisms involving histone modification and gene expression regulation. For example, butyrate has been shown to promote histone crotonylation in colon cancer cells, leading to altered gene expression associated with cell growth inhibition .
Table 1: Summary of Biological Activities
Case Study: Impact on Gut Health
A study examined the effects of butanoic acid on gut microbiota in patients with inflammatory bowel disease (IBD). The results indicated that supplementation with butyrate led to improved gut barrier function and reduced inflammation markers in patients . This highlights the potential therapeutic application of butanoic acid derivatives in managing gastrointestinal disorders.
Case Study: Cancer Treatment Potential
In a series of experiments involving breast cancer cell lines, it was found that increasing concentrations of butyrate significantly inhibited cell viability and induced apoptosis. The study concluded that butyrate could be a promising candidate for adjunctive therapy in breast cancer treatment due to its ability to modify cellular pathways involved in tumor progression .
Safety and Toxicity
While butanoic acid derivatives exhibit promising biological activities, safety assessments are crucial. Preliminary toxicity studies indicate that these compounds may have low toxicity profiles; however, further research is necessary to establish comprehensive safety data across different concentrations and exposure durations .
Q & A
Q. What are effective synthetic routes for Butanoic acid, 4-[[tris(1-methylethyl)silyl]oxy]-?
The synthesis typically involves silylation of 4-hydroxybutanoic acid derivatives. A common strategy employs tris(1-methylethyl)silyl (TIPS) chloride as a protecting agent under anhydrous conditions. For example:
- React 4-hydroxybutanoic acid with TIPS chloride in the presence of a base (e.g., imidazole) in dichloromethane at 0–25°C for 12–24 hours.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the silyl-protected product. This method minimizes side reactions, such as esterification, and ensures high yields (>80%) .
Q. How can this compound be characterized using spectroscopic methods?
- NMR : The tris(1-methylethyl)silyl group exhibits distinct NMR signals: δ 0.8–1.2 ppm (multiplets for isopropyl methyl groups) and δ 3.6–4.0 ppm (shifted resonance for the silyloxy-attached CH). NMR shows signals at δ 18–20 ppm (isopropyl carbons) and δ 60–65 ppm (oxygen-bearing carbon).
- IR : A strong absorption band near 1100 cm confirms the Si-O-C linkage.
- Mass Spectrometry : High-resolution MS (HRMS) should show the molecular ion [M+H] with accurate mass matching the theoretical value (CHOSi: ~260.18 g/mol) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data caused by stereochemical or conformational effects?
Dynamic effects from silyl group rotation or solvent interactions may lead to split or broadened NMR signals. Solutions include:
- Variable Temperature (VT) NMR : Conduct experiments at −40°C to slow conformational exchange, resolving split peaks.
- Solvent Screening : Use deuterated DMSO or CDCl to stabilize specific conformers.
- 2D NMR (COSY, HSQC) : Correlate proton-proton and proton-carbon couplings to assign ambiguous signals .
Q. What is the hydrolytic stability of the tris(1-methylethyl)silyl group in aqueous or biological systems?
The TIPS group is relatively stable under mild acidic/basic conditions but hydrolyzes in the presence of fluoride ions (e.g., TBAF in THF). Key findings:
Q. How does the steric bulk of the TIPS group influence reactivity in downstream reactions?
The bulky TIPS group:
- Reduces Nucleophilic Attack : Protects hydroxyl groups during esterification or amidation.
- Modulates Regioselectivity : Directs electrophilic substitutions to less hindered positions.
- Impacts Catalytic Reactions : Pd-catalyzed couplings (e.g., Suzuki-Miyaura) may require elevated temperatures (80–100°C) due to steric hindrance. Case Study: TIPS-protected intermediates in peptide synthesis show >90% selectivity in SPPS protocols .
Methodological Considerations
Q. What analytical techniques are recommended for quantifying trace impurities in synthesized batches?
- HPLC-MS : Use a reversed-phase C18 column with a gradient elution (water/acetonitrile + 0.1% formic acid). Monitor for silyl ether hydrolysis byproducts (e.g., 4-hydroxybutanoic acid).
- GC-MS : For volatile impurities, employ a DB-5MS column and electron ionization (EI) mode.
- Limits of Detection (LOD) : Achieve <0.1% impurity detection using optimized MS parameters .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., lipases) via the carboxylic acid moiety.
- MD Simulations : Assess conformational flexibility of the TIPS group in aqueous environments (GROMACS, AMBER).
- QSAR Studies : Correlate steric parameters (Taft’s ) with observed biological activity .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s solubility in polar solvents?
Variations arise from:
- Crystallinity : Amorphous vs. crystalline forms exhibit different solubilities.
- Hydration State : Anhydrous vs. monohydrate forms (confirmed via TGA/DSC).
- Solution pH : Solubility increases in basic media due to deprotonation of the carboxylic acid group. Standardize testing conditions (e.g., USP buffer systems) for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
